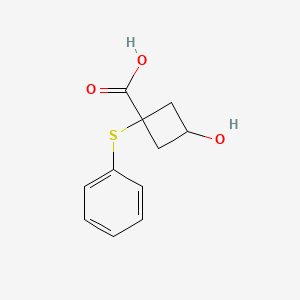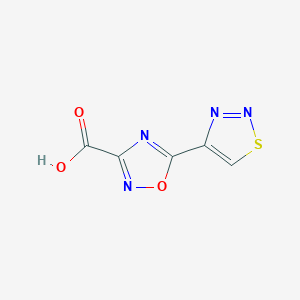![molecular formula C10H16N2O2 B13076232 3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076232.png)
3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C10H16N2O2. It is a derivative of dihydropyridinone, characterized by the presence of an amino group and a tert-butoxy methyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
the general approach involves large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The amino group can form hydrogen bonds and participate in nucleophilic reactions, affecting the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxycarbonyl protection and are used in peptide synthesis.
tert-Butoxybis(dimethylamino)methane: This compound is used in organic synthesis and shares the tert-butoxy group.
Uniqueness
3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one is unique due to its specific structure, which combines the properties of dihydropyridinone with the protective tert-butoxy group. This combination provides distinct reactivity and stability, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H16N2O2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
3-amino-1-[(2-methylpropan-2-yl)oxymethyl]pyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-7-12-6-4-5-8(11)9(12)13/h4-6H,7,11H2,1-3H3 |
Clé InChI |
CRSURVFTCYCNOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCN1C=CC=C(C1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B13076158.png)
![Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13076166.png)
![{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13076172.png)
![Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid](/img/structure/B13076173.png)
![1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076181.png)
![Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate](/img/structure/B13076194.png)
![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13076208.png)

![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)




![5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one](/img/structure/B13076236.png)
